2-chloro-5-(2H-triazol-4-ylamino)benzonitrile
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Overview
Description
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is a chemical compound with the molecular formula C9H6ClN5. It is a derivative of benzonitrile, featuring a triazole ring and a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes.
Attachment of the Triazole Ring to Benzonitrile: The triazole ring is then attached to the benzonitrile core through nucleophilic substitution reactions, where the triazole acts as a nucleophile attacking the electrophilic carbon of the benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield aminated derivatives, while oxidation reactions can produce triazole N-oxides .
Scientific Research Applications
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(1H-1,2,3-triazol-4-ylamino)benzonitrile: Similar structure but different triazole isomer.
2-chloro-5-(1H-1,2,4-triazol-3-ylamino)benzonitrile: Another triazole isomer with distinct reactivity.
Uniqueness
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is unique due to its specific triazole isomer, which imparts distinct electronic properties and reactivity compared to other isomers. This uniqueness makes it valuable in the design of specialized pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H6ClN5 |
---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C9H6ClN5/c10-8-2-1-7(3-6(8)4-11)13-9-5-12-15-14-9/h1-3,5H,(H2,12,13,14,15) |
InChI Key |
VDYKBQQVTNJBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NNN=C2)C#N)Cl |
Origin of Product |
United States |
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